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molecular formula C10H7ClOS B3032399 1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone CAS No. 16296-90-5

1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone

Cat. No. B3032399
M. Wt: 210.68 g/mol
InChI Key: XDMSMJRHOBFWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05869492

Procedure details

A mixture of 1-(5-chloro-2,3-dihydrobenzo[b]thiophen-3-yl)-2-phenoxyethanone (15.3 g), acetic acid (75 ml) and concentrated sulphuric acid (15 drops) was heated at 90°-95° C. under nitrogen for 20 hours, then the solvent was removed in vacuo. The residue was partitioned between dichloromethane (250 ml) and 5M aqueous sodium hydroxide solution (100 ml), then the aqueous phase was separated and washed with dichloromethane (50 ml). The combined dichloromethane solutions were washed with water (100 ml), dried (MgSO4), and the solvent removed in vacuo to leave 3-acetyl-5-chlorobenzo[b]thiophen as a red-brown oil (10.7 g) which solidified slowly at ambient temperature.
Name
1-(5-chloro-2,3-dihydrobenzo[b]thiophen-3-yl)-2-phenoxyethanone
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:20]=[CH:19][C:5]2[S:6][CH2:7][CH:8]([C:9](=[O:18])[CH2:10]OC3C=CC=CC=3)[C:4]=2[CH:3]=1>S(=O)(=O)(O)O.C(O)(=O)C>[C:9]([C:8]1[C:4]2[CH:3]=[C:2]([Cl:1])[CH:20]=[CH:19][C:5]=2[S:6][CH:7]=1)(=[O:18])[CH3:10]

Inputs

Step One
Name
1-(5-chloro-2,3-dihydrobenzo[b]thiophen-3-yl)-2-phenoxyethanone
Quantity
15.3 g
Type
reactant
Smiles
ClC1=CC2=C(SCC2C(COC2=CC=CC=C2)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 90°-95° C. under nitrogen for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane (250 ml) and 5M aqueous sodium hydroxide solution (100 ml)
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated
WASH
Type
WASH
Details
washed with dichloromethane (50 ml)
WASH
Type
WASH
Details
The combined dichloromethane solutions were washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C2=C(SC1)C=CC(=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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